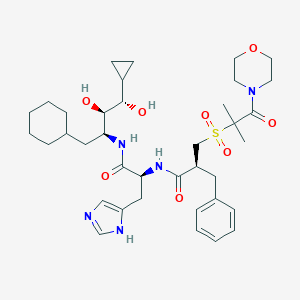

Ciprokiren

Descripción

Structure

2D Structure

Propiedades

Número CAS |

143631-62-3 |

|---|---|

Fórmula molecular |

C37H55N5O8S |

Peso molecular |

729.9 g/mol |

Nombre IUPAC |

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide |

InChI |

InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1 |

Clave InChI |

PODHJNNUGIBMOP-HOQQKOLYSA-N |

SMILES isomérico |

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O |

SMILES canónico |

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |

Sinónimos |

ciprokiren Ro 44-9375 Ro-44-9375 |

Origen del producto |

United States |

Foundational & Exploratory

Ciprofloxacin's Inhibition of Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its bactericidal activity stems from the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. In many Gram-positive bacteria, topoisomerase IV is the primary target of ciprofloxacin. This guide provides an in-depth technical overview of the molecular mechanism by which ciprofloxacin inhibits topoisomerase IV, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Inhibition

Topoisomerase IV is a type II topoisomerase responsible for decatenating (unlinking) replicated daughter chromosomes, a critical step in bacterial cell division. The enzyme functions by creating a transient double-strand break in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then resealing the break.

Ciprofloxacin exerts its inhibitory effect by interrupting this catalytic cycle. It does not bind to the free enzyme or to DNA alone but instead binds to the enzyme-DNA complex. The drug intercalates into the DNA at the site of cleavage and forms a stable ternary complex with topoisomerase IV and the cleaved DNA. This ciprofloxacin-topoisomerase IV-DNA complex effectively stalls the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which, if not repaired, trigger a cascade of events including the SOS response and ultimately result in bacterial cell death.[1]

A key feature of this interaction is the formation of a water-metal ion bridge, typically involving a magnesium ion, which mediates the binding of the fluoroquinolone to both the enzyme and the DNA.[2] This bridge is crucial for the stability of the ternary complex. Mutations in the amino acid residues of topoisomerase IV that are involved in this interaction can lead to reduced drug binding and are a common mechanism of bacterial resistance to ciprofloxacin.[2]

Quantitative Data: Ciprofloxacin's Inhibitory Activity

The potency of ciprofloxacin against topoisomerase IV is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Another important metric is the concentration that induces 25% DNA cleavage (CC25). The following tables summarize the IC50 and CC25 values for ciprofloxacin against topoisomerase IV from various bacterial species.

| Bacterial Species | Enzyme | Assay Type | IC50 (µM) | Reference |

| Staphylococcus aureus | Topoisomerase IV | Decatenation | 3.0 | [3] |

| Staphylococcus aureus | Topoisomerase IV | Decatenation | 8.16 | [4] |

| Streptococcus pneumoniae | Topoisomerase IV | - | 57 (µg/ml) | [5] |

| Neisseria gonorrhoeae | Topoisomerase IV | Decatenation | 13.7 | [6] |

| Bacterial Species | Enzyme | Assay Type | CC25 (µM) | Reference |

| Streptococcus pneumoniae | Topoisomerase IV | DNA Cleavage | 1.0 | [2] |

Experimental Protocols

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated DNA.

Materials:

-

Purified recombinant Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin.[7]

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol.[7]

-

Ciprofloxacin stock solution (in DMSO or water)

-

Stop Solution/Loading Dye: 2X GSTEB (40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[7]

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare a reaction mix containing 5X assay buffer, kDNA (e.g., 200 ng), and sterile water to the desired volume.[7]

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add varying concentrations of ciprofloxacin or vehicle control (e.g., DMSO) to the tubes.

-

Initiate the reaction by adding a predetermined amount of topoisomerase IV (e.g., 1 unit, the amount required for complete decatenation under control conditions).

-

Incubate the reactions at 37°C for 30 minutes.[7]

-

Stop the reaction by adding an equal volume of 2X GSTEB and chloroform/isoamyl alcohol.[7]

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[7]

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of decatenated DNA in each lane to determine the IC50 of ciprofloxacin.

Topoisomerase IV DNA Cleavage Assay

This assay directly measures the formation of the ternary ciprofloxacin-topoisomerase IV-DNA cleavage complex.

Materials:

-

Purified recombinant Topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Assay Buffer: 40 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 5 mM MgCl2.[8]

-

Ciprofloxacin stock solution

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 5%)

-

Proteinase K

-

EDTA

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare a reaction mix containing 5X cleavage assay buffer, supercoiled plasmid DNA (e.g., 10 nM), and sterile water.[8]

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add varying concentrations of ciprofloxacin or vehicle control to the tubes.

-

Add a predetermined amount of topoisomerase IV (e.g., 20 nM).[8]

-

Incubate the reactions at 37°C for 20 minutes to allow for the formation of cleavage complexes.[8]

-

Stop the reaction and trap the cleavage complexes by adding SDS and EDTA.[8]

-

Add proteinase K to digest the topoisomerase IV and incubate at 45°C for 45 minutes.[8]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear). The amount of linear DNA is indicative of the level of double-strand breaks induced.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of linear DNA to determine the concentration of ciprofloxacin that stimulates maximum DNA cleavage.

Visualizing the Mechanism and Workflow

Ciprofloxacin's Inhibitory Pathway on Topoisomerase IV

Caption: Ciprofloxacin traps Topoisomerase IV in a cleavage complex, preventing DNA re-ligation and leading to cell death.

Experimental Workflow for Assessing Ciprofloxacin Inhibition

Caption: A generalized workflow for determining the inhibitory effect of ciprofloxacin on topoisomerase IV activity.

Conclusion

Ciprofloxacin's inhibition of topoisomerase IV is a well-characterized mechanism that forms the basis of its potent antibacterial activity against many Gram-positive bacteria. By stabilizing the enzyme-DNA cleavage complex, ciprofloxacin effectively converts an essential enzyme into a cellular toxin that introduces lethal double-strand breaks in the bacterial chromosome. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and overcome bacterial resistance to this important class of antibiotics.

References

- 1. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. New potent ciprofloxacin-uracil conjugates as DNA gyrase and topoisomerase IV inhibitors against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. inspiralis.com [inspiralis.com]

- 8. pubcompare.ai [pubcompare.ai]

Ciprofloxacin: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of its antibacterial profile, detailing its efficacy against Gram-positive, Gram-negative, and atypical bacteria. Quantitative data on its potency, specifically Minimum Inhibitory Concentration (MIC) values, are summarized for key pathogens. Furthermore, this document outlines the standardized experimental protocols for determining antibacterial susceptibility and elucidates the molecular mechanism of action of ciprofloxacin through detailed signaling pathway diagrams.

Introduction

Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] Its introduction into clinical practice marked a significant advancement in the treatment of bacterial infections, particularly those caused by Gram-negative bacilli.[1][2] The bactericidal action of ciprofloxacin stems from the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination.[1][3][4][5] This mechanism of action is distinct from that of other major antibiotic classes like penicillins, cephalosporins, aminoglycosides, macrolides, and tetracyclines, rendering ciprofloxacin effective against pathogens resistant to these agents.[5]

Antibacterial Spectrum

Ciprofloxacin demonstrates a wide range of in vitro activity against both Gram-positive and Gram-negative microorganisms.[5]

Gram-Negative Bacteria

Ciprofloxacin is particularly potent against a wide array of Gram-negative bacteria.[1][2] Its spectrum includes most members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1][2] Notably, it is one of the most active fluoroquinolones against Pseudomonas aeruginosa, a common opportunistic pathogen.[1] Other susceptible Gram-negative organisms include Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae.[1][6]

Gram-Positive Bacteria

The activity of ciprofloxacin against Gram-positive bacteria is more variable and generally less potent compared to newer generation fluoroquinolones.[1][7] It has some activity against methicillin-sensitive Staphylococcus aureus (MSSA).[1] However, its effectiveness against Streptococcus pneumoniae is limited, and it is not considered a first-line agent for infections caused by this organism.[1][7] Ciprofloxacin also shows limited activity against Enterococcus faecalis.[1]

Atypical Bacteria

Ciprofloxacin's activity against atypical pathogens is selective. It is effective against Legionella pneumophila, the causative agent of Legionnaires' disease.[8][9] However, its coverage of other important atypical respiratory pathogens like Mycoplasma pneumoniae and Chlamydophila pneumoniae is considered unreliable.[8] While some studies show in vitro activity, others indicate that alternative agents like macrolides or newer fluoroquinolones are preferred for treating infections caused by these organisms.[8][10][11]

Quantitative Data: In Vitro Susceptibility

The in vitro potency of ciprofloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: Ciprofloxacin MIC50 and MIC90 Values for Key Gram-Negative Bacteria

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Pseudomonas aeruginosa | 0.25 | 1 |

| Escherichia coli | ≤0.015 | 0.03 |

| Klebsiella pneumoniae | ≤0.015 | 0.06 |

| Enterobacter cloacae | ≤0.015 | 0.12 |

| Proteus mirabilis | ≤0.015 | 0.03 |

| Salmonella typhi | <0.015 | <0.015-0.125 |

Data compiled from multiple sources.[12][13]

Table 2: Ciprofloxacin MIC50 and MIC90 Values for Key Gram-Positive Bacteria

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 | 0.5 |

| Staphylococcus epidermidis | 0.25 | 1 |

| Enterococcus faecalis | 1 | >4 |

Data compiled from multiple sources.[12][14]

Table 3: Ciprofloxacin MIC Values for Atypical Bacteria

| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) |

| Legionella pneumophila | 0.02 - 0.125 | 0.03 |

| Mycoplasma pneumoniae | 1.0 - 8.0 | 5.0 |

| Chlamydia pneumoniae | 1.0 - 2.0 | 2.0 |

Data compiled from multiple sources.[9][10][11][15]

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of ciprofloxacin relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.

Broth Microdilution Method (CLSI M07)

This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: A series of twofold dilutions of ciprofloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard and then diluting it.

-

Inoculation: Each well of a microtiter plate containing the serially diluted ciprofloxacin is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a widely used qualitative method to determine the susceptibility of bacteria to antibiotics.

Protocol:

-

Medium Preparation: Mueller-Hinton agar plates are prepared with a uniform thickness of 4 mm.[3][16]

-

Inoculum Preparation: A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard.[3][16]

-

Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and the excess fluid is removed. The entire surface of the Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.[3][17]

-

Disk Application: Paper disks impregnated with a standard amount of ciprofloxacin (typically 5 µg) are placed on the inoculated agar surface using sterile forceps.[3][17]

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16 to 24 hours.[16]

-

Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints provided by CLSI or EUCAST.[16]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4][18]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks.[4][19]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of replicated DNA, thereby blocking cell division.[4][18]

The formation of these stable ciprofloxacin-enzyme-DNA complexes blocks the progression of the replication fork, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[19]

Visualizations

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. The antimicrobial activity of ciprofloxacin against Legionella species and the treatment of experimental Legionella pneumonia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activities of five quinolones against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbenotes.com [microbenotes.com]

- 17. asm.org [asm.org]

- 18. idexx.com [idexx.com]

- 19. media.beckmancoulter.com [media.beckmancoulter.com]

In Vitro Susceptibility of Staphylococcus aureus to Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro susceptibility of Staphylococcus aureus to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The document details the mechanisms of action and resistance, presents quantitative susceptibility data, outlines key experimental protocols, and visualizes critical pathways and workflows.

Introduction: Ciprofloxacin and Staphylococcus aureus

Ciprofloxacin is a synthetic chemotherapeutic agent that has been widely used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Staphylococcus aureus, a versatile and formidable pathogen, has demonstrated a remarkable ability to develop resistance to ciprofloxacin, posing a significant challenge in clinical settings. The emergence of ciprofloxacin-resistant S. aureus, particularly methicillin-resistant S. aureus (MRSA), has complicated treatment strategies and underscored the need for continuous surveillance and research. Up to 89% of MRSA isolates are resistant to ciprofloxacin in some regions of the world.[2]

Mechanisms of Action and Resistance

Ciprofloxacin's bactericidal activity stems from its ability to trap the enzyme-DNA complexes of DNA gyrase and topoisomerase IV. This leads to the release of double-stranded DNA breaks, ultimately triggering cell death. In S. aureus, topoisomerase IV is the primary target of ciprofloxacin.[3]

Resistance to ciprofloxacin in S. aureus primarily arises from two well-characterized mechanisms:

-

Alterations in Target Enzymes: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA or parC, and grlB or parE) are the most common cause of resistance.[1][2][4] These mutations reduce the binding affinity of ciprofloxacin to its target enzymes. A stepwise accumulation of mutations, often starting in parC followed by gyrA, leads to progressively higher levels of resistance.[3][4]

-

Active Efflux of the Antibiotic: Overexpression of efflux pumps, which actively transport ciprofloxacin out of the bacterial cell, is another significant resistance mechanism.[4] The NorA efflux pump is a well-studied example in S. aureus.[2] The presence of an active efflux system can be inferred by a reduction in the minimum inhibitory concentration (MIC) in the presence of an efflux pump inhibitor like reserpine.[2]

Quantitative Susceptibility Data

The in vitro susceptibility of S. aureus to ciprofloxacin is quantitatively determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of the bacterium. The following tables summarize ciprofloxacin MIC data from various studies.

| Study/Strain Type | Ciprofloxacin MIC₅₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC Range (µg/mL) |

| Methicillin-Resistant S. aureus (MRSA)[5] | 0.25 | 0.5 | Not Reported |

| Ciprofloxacin-Resistant MRSA (Ototopical Isolates)[6] | Not Reported | Not Reported | 16 - 1025 |

Table 1: Ciprofloxacin MIC Distribution for Staphylococcus aureus

| Strain | Description | Ciprofloxacin MIC (µg/mL) |

| S. aureus Newman | Methicillin-Sensitive S. aureus (MSSA) | 0.25[7] |

| S. aureus N315 | Methicillin-Resistant S. aureus (MRSA) | 1[7] |

| MRSA 8043 | Ciprofloxacin-Susceptible MRSA | 0.5[2] |

| MRSA 8282 | Ciprofloxacin-Susceptible MRSA | 0.5[2] |

| S. aureus ATCC 6538 | Reference Strain | 0.25[8] |

| S. aureus ATCC 43300 | Reference MRSA Strain | 0.5[8] |

| CM10 Strain | Clinical Isolate | 0.5[9][10] |

Table 2: Ciprofloxacin MIC for Specific Staphylococcus aureus Strains

Experimental Protocols

Accurate determination of in vitro susceptibility is crucial for both clinical diagnostics and research. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

-

Staphylococcus aureus isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ciprofloxacin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Ciprofloxacin Dilution Series:

-

Prepare a serial two-fold dilution of ciprofloxacin in CAMHB in the 96-well plate. The typical concentration range tested is 0.0625 to 128 µg/mL.[7]

-

Include a growth control well (no ciprofloxacin) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth of the organism.

-

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of first-step resistant mutants.

Materials:

-

High-density S. aureus culture (≥10¹⁰ CFU/mL)

-

Mueller-Hinton Agar (MHA) plates

-

Ciprofloxacin stock solution

Procedure:

-

High-Density Culture Preparation:

-

Grow the S. aureus strain in Trypticase Soy Broth (TSB) for 24 hours at 37°C.

-

Concentrate the culture by centrifugation and resuspend the pellet in a small volume of TSB to achieve a density of ≥10¹⁰ CFU/mL.

-

-

Plate Preparation:

-

Prepare MHA plates containing a range of ciprofloxacin concentrations (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each plate with a large number of cells (≥10¹⁰ CFU).

-

Incubate the plates at 37°C for 48 hours.

-

-

Result Interpretation:

-

The MPC is the lowest ciprofloxacin concentration that completely inhibits bacterial growth.[8]

-

Visualizing Key Pathways and Workflows

Graphical representations of experimental procedures and molecular mechanisms can aid in understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Caption: Workflow for MIC Determination by Broth Microdilution.

Caption: Ciprofloxacin Action and Resistance Mechanisms in S. aureus.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Susceptibility of Ciprofloxacin-Resistant Methicillin-Resistant Staphylococcus aureus to Ototopical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]

- 8. Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalijpr.com [journalijpr.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetic Properties of Ciprofloxacin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the pharmacokinetic (PK) properties of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ciprofloxacin in these models is crucial for extrapolating data to human clinical trials and optimizing dosing regimens for veterinary applications.

Pharmacokinetic Parameters of Ciprofloxacin

The pharmacokinetic profile of ciprofloxacin varies significantly across different animal species, routes of administration, and dosage forms. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are summarized below.

Canine Models

Dogs are a frequently used model for ciprofloxacin studies. Oral absorption can be variable and is notably influenced by the formulation.[1][2]

| Route | Dose | Formulation | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |

| IV | 10 mg/kg | Solution | - | - | 3.7 | 100% | [1][2] |

| PO | ~23 mg/kg | Tablet | 4.4 | 2.6 | 2.6 | 58.4% | [1][2] |

| PO | 250 mg | Solution | 4.67 | - | 3.1 | 71% | [1] |

Note: Inconsistent oral absorption of tablets in dogs may be formulation-dependent.[1] A study on clinical canine patients suggested a dose of 25 mg/kg per day achieves a 90% probability of target attainment (PTA) for bacteria with an MIC ≤0.06 μg/mL.[3]

Feline Models

Pharmacokinetic studies in cats have also been conducted to establish appropriate dosing.

| Route | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |

| IV | 10 mg/kg | - | - | 4.53 | 100% | [4] |

| PO | 10 mg/kg (repeated) | 1.26 | 1.30 | - | 33% | [4] |

Ruminant and Porcine Models

Studies in calves and pigs provide valuable data for large animal veterinary medicine.

| Species | Route | Dose | t½ (h) | Tmax (h) | Bioavailability (F%) | Reference |

| Calves | IV & PO | 2.8 mg/kg | 2.5 | 2-3 | 53% | [5][6] |

| Pigs | IV & PO | 2.8 mg/kg | 2.5 | 2-3 | 37.3% | [5][6] |

Rodent and Lagomorph Models

Rabbits and prairie dogs serve as models for specific research purposes.

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |

| Rabbits | PO | 40 mg/kg | 1.04 - 5.66 | 0.5 | 4.06 - 10.14 | [7] |

| Prairie Dogs * | SC | 20 mg/kg | 4.90 | 1.59 | 4.63 | [8] |

*Data for total fluoroquinolones (enrofloxacin and its metabolite ciprofloxacin) following enrofloxacin administration.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

When administered orally to monogastric animals, ciprofloxacin is primarily absorbed from the duodenum and jejunum.[9] Bioavailability from parenteral (e.g., intravenous, subcutaneous) injection sites is nearly 100%.[9] In dogs, oral absorption of generic ciprofloxacin tablets can be inconsistent, with bioavailability ranging from 30% to over 80%; absorption is more uniform when administered as a solution.[1][2][3]

Distribution

Ciprofloxacin is rapidly and widely distributed throughout the body.[5][6] It diffuses into most body tissues, with notable penetration into the lungs and prostate.[10] Studies in dogs have shown that ciprofloxacin concentrations in prostatic tissue, fluid, and secretions are several times higher than the minimum inhibitory concentrations for many relevant pathogens.[11] In calves, the concentration of free drug in tissue fluid is higher than in plasma.[12] Plasma protein binding is relatively low, reported as 16% to 40% in some species, and specifically 23.6% in pigs and 70% in calves.[6][10]

Metabolism

Ciprofloxacin is partially metabolized in the liver. The process involves modification of the piperazinyl group to form at least four metabolites: desethyleneciprofloxacin, sulfo-ciprofloxacin, oxo-ciprofloxacin, and N-acetyl-ciprofloxacin.[13] Oxo-ciprofloxacin is the major metabolite found in urine, while sulfo-ciprofloxacin is the primary metabolite in feces.[13] Some of these metabolites retain antibacterial activity.[13] In calves, small amounts of two metabolites have been detected in urine, whereas none were found in pig urine in one study.[5][6]

Caption: Metabolic pathway of ciprofloxacin in the liver.

Excretion

Ciprofloxacin is eliminated through both renal and non-renal pathways.[10][13]

-

Renal Elimination: This is the primary route, accounting for 40% to 60% of the administered dose being recovered unchanged in urine.[10] Elimination occurs via both glomerular filtration and active tubular secretion.[10][13]

-

Non-Renal Elimination: This includes hepatic metabolism (15-20%), biliary secretion (<1%), and direct intestinal secretion (10-15%).[10]

Caption: Primary elimination pathways for ciprofloxacin.

Experimental Protocols

Standardized methodologies are essential for generating reliable and comparable pharmacokinetic data. The protocols cited in the literature generally follow a consistent workflow.

Animal Models and Housing

-

Animals: Healthy, adult animals (e.g., Beagles, mixed-breed cats, calves) are typically used.[1][4] Animals are acclimatized to laboratory conditions for a period before the experiment.[4]

-

Health Status: Health is confirmed through clinical examination, complete blood counts, and serum biochemical analysis.[4]

-

Housing: Animals are housed in appropriate facilities with controlled environmental conditions.

Drug Administration and Dosing

-

Fasting: Animals are often fasted overnight (e.g., 12 hours) before oral drug administration to minimize food-drug interactions.[7]

-

Intravenous (IV) Administration: Ciprofloxacin solution is administered via a catheter (e.g., cephalic catheter) over a short period (e.g., 5 minutes).[14]

-

Oral (PO) Administration: The drug is given as an intact tablet, sometimes followed by a water flush to ensure swallowing, or as a solution via a stomach tube.[1][14]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[7] Samples are typically drawn from a catheter (e.g., jugular vein) to minimize stress on the animal.[4]

-

Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.[7]

-

Urine Collection: For renal clearance studies, spontaneously voided urine is collected, the volume is measured, and samples are frozen pending analysis.[6]

Analytical Method

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common validated method for quantifying ciprofloxacin concentrations in biological matrices like plasma and urine.[1][7]

-

Sample Preparation: Plasma or urine samples are prepared for analysis through a process of buffering, extraction with a solvent like dichloromethane, evaporation of the solvent, and reconstitution of the residue in the mobile phase for injection into the HPLC system.[6]

-

Detection: Ciprofloxacin and its metabolites are detected using a UV detector at a specific wavelength (e.g., 278 nm).[6]

Caption: General experimental workflow for a pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, renal clearance and metabolism of ciprofloxacin following intravenous and oral administration to calves and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pjps.pk [pjps.pk]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Pharmacokinetics of ciprofloxacin in animals [eajbsz.journals.ekb.eg]

- 10. Influence of Renal Failure on Ciprofloxacin Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distribution of ciprofloxacin in the dog prostate and various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. avmajournals.avma.org [avmajournals.avma.org]

Molecular Basis of Ciprofloxacin Resistance in E. coli: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Ciprofloxacin, a fluoroquinolone antibiotic, has been a cornerstone in treating various bacterial infections, including those caused by Escherichia coli. However, the emergence and spread of ciprofloxacin resistance pose a significant threat to its clinical efficacy. This guide provides a comprehensive overview of the molecular mechanisms underlying ciprofloxacin resistance in E. coli, details key experimental protocols for its investigation, and presents quantitative data to contextualize the impact of these mechanisms.

Core Resistance Mechanisms

Ciprofloxacin resistance in E. coli is primarily driven by three synergistic mechanisms: alterations in the drug's target sites, reduced intracellular drug concentration via efflux pumps, and the acquisition of resistance genes on mobile genetic elements.

Target Site Mutations

The bactericidal action of ciprofloxacin involves the inhibition of two essential type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication. Resistance arises from specific point mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes.

-

DNA Gyrase (gyrA and gyrB): DNA gyrase is the primary target of ciprofloxacin in E. coli. The most frequently observed resistance mutations occur in the gyrA subunit, particularly at codons Serine-83 (S83) and Aspartate-87 (D87).[1][2] An S83L (Serine to Leucine) substitution in GyrA has a profound impact on ciprofloxacin resistance.[3] While less common, mutations in the gyrB subunit also contribute to resistance.[4]

-

Topoisomerase IV (parC and parE): Topoisomerase IV is the secondary target. Mutations in the parC subunit, commonly at codons Serine-80 (S80) and Glutamate-84 (E84), typically arise in strains already harboring gyrA mutations, leading to a higher level of resistance.[3][5] The development of high-level fluoroquinolone resistance often necessitates a combination of mutations in both gyrA and parC.[3][5]

The accumulation of these mutations results in a stepwise increase in the minimum inhibitory concentration (MIC) of ciprofloxacin.[4]

Overexpression of Efflux Pumps

E. coli possesses a battery of efflux pumps that can actively extrude antimicrobial agents, thereby reducing their intracellular concentration. The AcrAB-TolC efflux system is the most clinically significant pump contributing to ciprofloxacin resistance.[6][7]

-

The AcrAB-TolC System: This is a tripartite pump spanning the inner and outer bacterial membranes. AcrB is the inner membrane transporter responsible for substrate recognition, AcrA is the periplasmic fusion protein, and TolC is the outer membrane channel.

-

Regulatory Control: The expression of the acrAB operon is controlled by a network of transcriptional regulators, including MarA, SoxS, and Rob.[6] Mutations in the repressor genes, such as marR, can lead to the overexpression of these activators, resulting in the upregulation of the AcrAB-TolC pump.[8] A strong correlation exists between the overexpression of acrA and acrB and the emergence of fluoroquinolone and multidrug resistance in clinical settings.[9]

Plasmid-Mediated Quinolone Resistance (PMQR)

The horizontal transfer of resistance genes via plasmids accelerates the dissemination of resistance. PMQR determinants typically confer low-level resistance that can facilitate the selection of higher-level mutational resistance.[10] Key PMQR mechanisms include:

-

qnr Genes: These genes encode pentapeptide repeat proteins that physically shield DNA gyrase and topoisomerase IV from quinolone binding.[10]

-

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can modify and inactivate ciprofloxacin.[10]

-

Plasmid-Encoded Efflux Pumps: Genes such as qepA and oqxAB encode for their own efflux pumps that contribute to reduced ciprofloxacin accumulation.[10]

The prevalence of these PMQR genes can vary significantly depending on the geographical region and the source of the bacterial isolates.[11][12][13]

Data Presentation: Quantitative Impact of Resistance Mechanisms

The following tables summarize the quantitative effects of various resistance determinants on ciprofloxacin MIC values and their prevalence.

Table 1: Impact of Specific Mutations on Ciprofloxacin MIC in E. coli

| Genotype (Mutations) | Ciprofloxacin MIC Range (µg/mL) |

| Wild-Type (Susceptible) | ≤ 0.06 |

| Single gyrA mutation (e.g., S83L) | 0.12 - 1 |

| Double gyrA mutation (e.g., S83L + D87N) | 2 - 8 |

| gyrA and parC mutations | ≥ 4 |

| PMQR determinant (e.g., qnr or aac(6')-Ib-cr) | 0.12 - 0.5 |

Data compiled from multiple sources, including references[3][14].

Table 2: Prevalence of Ciprofloxacin Resistance Mechanisms in Clinical E. coli Isolates

| Resistance Mechanism | Prevalence in Ciprofloxacin-Resistant Isolates (%) |

| Chromosomal Mutations | |

| gyrA (S83L and/or D87N) | 81.81 |

| parC (S80I and/or E84V) | 30.30 |

| PMQR Genes | |

| qnrS | 74.22 |

| aac(6')-Ib-cr | 43.29 |

| oqxB | 30.92 |

| oqxA | 14.43 |

| qnrB | 9.27 |

| qepA | 1.03 |

Data from a study on clinical and environmental isolates in Iran[11][15]. Prevalence can vary by location.

Experimental Protocols

Detailed methodologies for the characterization of ciprofloxacin resistance mechanisms are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Principle: To determine the lowest concentration of ciprofloxacin that inhibits the visible growth of E. coli.

Methodology (Broth Microdilution):

-

Prepare Ciprofloxacin Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well.

-

Prepare Inoculum: Suspend E. coli colonies from an overnight agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth is observed.

PCR and Sanger Sequencing of QRDRs

Principle: To amplify and sequence the QRDRs of gyrA and parC to identify resistance mutations.

Methodology:

-

DNA Extraction: Extract genomic DNA from an overnight culture of E. coli using a commercial DNA extraction kit.

-

PCR Amplification:

-

Set up a PCR reaction with primers flanking the QRDRs of gyrA and parC.

-

Reaction Mix (per 25 µL): 12.5 µL 2x PCR Master Mix, 1 µL each of forward and reverse primers (10 µM), 1 µL template DNA, and nuclease-free water to 25 µL.

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 5 min.

-

30-35 Cycles: 95°C for 30 sec, 55-60°C (primer-dependent) for 30 sec, 72°C for 1 min.

-

Final Extension: 72°C for 5 min.

-

-

-

PCR Product Cleanup: Verify the PCR product on an agarose gel and purify it using a PCR cleanup kit.

-

Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as for amplification.

-

Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC to identify mutations.

Quantification of Efflux Pump Gene Expression by qRT-PCR

Principle: To measure the relative transcript levels of efflux pump genes (acrA, acrB, tolC) compared to a housekeeping gene.

Methodology:

-

RNA Extraction: Grow E. coli to mid-log phase, and extract total RNA using a commercial kit, including a DNase treatment step.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Set up a qRT-PCR reaction using SYBR Green chemistry with primers specific for acrA, acrB, tolC, and a housekeeping gene (e.g., rpoB).

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and a susceptible control strain.

Detection of PMQR Genes by Multiplex PCR

Principle: To simultaneously screen for the presence of multiple PMQR genes.

Methodology:

-

DNA Extraction: Use extracted genomic or plasmid DNA as the template.

-

Multiplex PCR:

-

Design or use a validated set of primers for the target PMQR genes (qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA, etc.).

-

Optimize the PCR conditions (annealing temperature, primer concentrations) for simultaneous amplification.

-

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel to identify the presence of specific genes based on the size of the amplified fragments.

Efflux Pump Activity Assay

Principle: To assess the contribution of efflux pumps to resistance by measuring the change in ciprofloxacin MIC in the presence of an efflux pump inhibitor (EPI).

Methodology:

-

MIC with EPI: Perform the ciprofloxacin MIC determination as described above, but in a parallel set of experiments, include a sub-inhibitory concentration of an EPI (e.g., Phenylalanine-Arginine β-Naphthylamide, PAβN) in the growth medium.

-

Interpretation: A four-fold or greater reduction in the ciprofloxacin MIC in the presence of the EPI indicates that efflux is a significant mechanism of resistance.

Mandatory Visualizations

Caption: Ciprofloxacin's targets and the primary mechanisms of resistance in E. coli.

Caption: Integrated workflow for the comprehensive analysis of ciprofloxacin resistance.

Caption: The synergistic relationship between different resistance mechanisms leading to high-level resistance.

References

- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 2. Frontiers | Characterization of Enterobacter cloacae complex clinical isolates: comparative genomics and the role of the efflux pump AcrAB-TolC over-expression and NDM-1 production [frontiersin.org]

- 3. High prevalence of plasmid-mediated quinolone resistance (PMQR) among E. coli from aquatic environments in Bangladesh | PLOS One [journals.plos.org]

- 4. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

- 5. Detection of Plasmid-Mediated qnr Genes Among the Clinical Quinolone-Resistant Escherichia coli Strains Isolated in Tehran, Iran [openmicrobiologyjournal.com]

- 6. droracle.ai [droracle.ai]

- 7. How to Sequence a Gene: Step-by-Step Experimental Workflow - CD Genomics [cd-genomics.com]

- 8. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 9. genscript.com [genscript.com]

- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Detection of plasmid-mediated quinolone resistance in clinical isolates of Enterobacteriaceae strains in Hamadan, West of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.genewiz.com [web.genewiz.com]

An In-depth Technical Guide to Target Gene Mutations Conferring Ciprofloxacin Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a critical tool in the treatment of bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistant strains. A primary mechanism of this resistance is the acquisition of mutations in the genes encoding its target enzymes: DNA gyrase and topoisomerase IV. This guide provides a comprehensive overview of these target gene mutations, their impact on ciprofloxacin susceptibility, and the experimental methodologies used to identify and characterize them.

Mechanism of Action of Ciprofloxacin and Resistance

Ciprofloxacin exerts its bactericidal effect by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and transcription.[3] Ciprofloxacin traps the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[1][4]

Resistance to ciprofloxacin primarily arises from mutations in the genes encoding the subunits of these enzymes: gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV.[4][5][6] These mutations typically occur within a specific region of these genes known as the Quinolone Resistance-Determining Region (QRDR).[4] Alterations in the amino acid sequence of the QRDR reduce the binding affinity of ciprofloxacin to its target enzymes, thereby diminishing its inhibitory effect.[1][5]

The development of high-level resistance is often a stepwise process, beginning with a mutation in the primary target enzyme, followed by the accumulation of additional mutations in both the primary and secondary targets.[2][7] In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while in some Gram-positive bacteria, like Streptococcus pneumoniae, topoisomerase IV is the primary target.[2][8][9]

Key Target Gene Mutations and Their Impact on Ciprofloxacin MIC

The accumulation of mutations in gyrA and parC is strongly correlated with increased Minimum Inhibitory Concentrations (MICs) of ciprofloxacin. The following tables summarize common mutations and their quantitative impact on ciprofloxacin resistance in Escherichia coli and Pseudomonas aeruginosa.

Table 1: Common Ciprofloxacin Resistance Mutations in Escherichia coli

| Gene | Amino Acid Substitution | Median Ciprofloxacin MIC Fold Change (Range) | Number of Isolates |

| gyrA | Ser83Leu | 16 (4-64) | - |

| gyrA | Asp87Asn | 16 (4-32) | - |

| parC | Ser80Ile | 4 (1-16) | - |

| gyrA (double mutant) | Ser83Leu, Asp87Asn | 256 (64-1024) | - |

| gyrA + parC | Ser83Leu (gyrA), Ser80Ile (parC) | 512 (128-2048) | - |

| gyrA (double) + parC | Ser83Leu, Asp87Asn (gyrA), Ser80Ile (parC) | 2000 (512-4000) | - |

Data synthesized from multiple studies. The number of isolates for individual mutations was not consistently reported across all sources.[4]

Table 2: Common Ciprofloxacin Resistance Mutations in Pseudomonas aeruginosa

| Gene | Amino Acid Substitution | Frequency of Occurrence (%) | Associated Ciprofloxacin Resistance Level |

| gyrA | Thr83Ile | High | High |

| gyrA | Asp87Asn | Moderate | High |

| parC | Ser87Leu | High | Contributes to high-level resistance |

| parC | Glu91Lys | Low | Contributes to high-level resistance |

Data is a qualitative summary from multiple sources. Quantitative MIC fold changes for specific mutations in P. aeruginosa were not consistently available in the reviewed literature.[3][10][11]

Experimental Protocols for Identification and Characterization of Resistance Mutations

A multi-step approach is typically employed to identify and characterize target gene mutations conferring ciprofloxacin resistance.

Minimum Inhibitory Concentration (MIC) Determination

The first step is to determine the susceptibility of a bacterial isolate to ciprofloxacin. This is quantitatively measured by the MIC, which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.[12][13]

Methodology: Broth Microdilution

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture.[14]

-

Serial Dilution of Ciprofloxacin: A two-fold serial dilution of ciprofloxacin is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[15][16]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[14]

-

Interpretation: The MIC is recorded as the lowest concentration of ciprofloxacin at which there is no visible bacterial growth.[13]

Alternative methods include the use of E-test strips, which are plastic strips with a predefined gradient of antibiotic concentrations.[12][14]

DNA Sequencing of Target Genes

Once resistance is confirmed, the QRDRs of the gyrA, gyrB, parC, and parE genes are sequenced to identify mutations.

Methodology: PCR Amplification and Sanger Sequencing

-

DNA Extraction: Genomic DNA is extracted from the bacterial isolate using a commercial kit.[17][18]

-

PCR Amplification: The QRDRs of the target genes are amplified using specific primers. The PCR products are then visualized on an agarose gel.[17][18]

-

Sequencing: The purified PCR products are sequenced using the Sanger sequencing method.

-

Sequence Analysis: The obtained nucleotide sequences are compared to the wild-type sequences to identify any mutations.[19]

Whole-genome sequencing (WGS) using technologies like Oxford Nanopore can also be employed for a more comprehensive analysis of resistance determinants.[20][21][22][23]

Enzyme Inhibition Assays

To confirm the functional impact of identified mutations, enzyme inhibition assays are performed using purified DNA gyrase and topoisomerase IV.

Methodology: DNA Gyrase Supercoiling Assay

-

Enzyme and Substrate Preparation: Purified DNA gyrase (wild-type and mutant) and relaxed plasmid DNA (e.g., pBR322) are prepared.[24][25]

-

Reaction Mixture: The reaction mixture contains the enzyme, relaxed plasmid DNA, ATP, and varying concentrations of ciprofloxacin in a suitable buffer.[24][25]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled form of the plasmid migrates faster than the relaxed form. The concentration of ciprofloxacin that inhibits 50% of the supercoiling activity (IC50) is determined.

Methodology: Topoisomerase IV Decatenation Assay

-

Enzyme and Substrate Preparation: Purified topoisomerase IV (wild-type and mutant) and kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles, are prepared.[24][25]

-

Reaction Mixture: The reaction includes the enzyme, kDNA, ATP, and varying concentrations of ciprofloxacin.[25]

-

Incubation: The reaction is incubated at 37°C.

-

Analysis: The products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the kDNA network remains in the well. The IC50 is determined as the ciprofloxacin concentration that inhibits 50% of the decatenation activity.[24]

Conclusion and Future Perspectives

The rise of ciprofloxacin resistance due to target gene mutations poses a significant challenge to public health. A thorough understanding of the molecular mechanisms of resistance is crucial for the development of novel antimicrobial strategies. This includes the design of new fluoroquinolones that are less susceptible to existing resistance mechanisms or the development of adjuvants that can restore the activity of ciprofloxacin. Continuous surveillance of resistance mutations in clinical isolates is also essential for guiding therapeutic decisions and controlling the spread of resistant bacteria.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.com [idexx.com]

- 14. himedialabs.com [himedialabs.com]

- 15. Ciprofloxacin [himedialabs.com]

- 16. researchgate.net [researchgate.net]

- 17. jpedres.org [jpedres.org]

- 18. jpedres.org [jpedres.org]

- 19. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]

- 20. nanoporetech.com [nanoporetech.com]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. scienceopen.com [scienceopen.com]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

Chemical structure and synthesis of ciprofloxacin

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ciprofloxacin

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used for the treatment of a variety of bacterial infections.[1][2][3] It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV, enzymes necessary to separate bacterial DNA, thereby inhibiting cell division.[1][2] This guide provides a detailed overview of the chemical structure and a common synthesis route for ciprofloxacin, intended for researchers, scientists, and drug development professionals.

Chemical Structure of Ciprofloxacin

Ciprofloxacin is a synthetic chemotherapeutic agent.[4] The core of its structure is a quinolone carboxylic acid with piperazinyl and cyclopropyl substituents, and it is fluorinated at the C-6 position.[4]

The IUPAC name for ciprofloxacin is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid .[1][5]

Key Structural Features:

-

Fluoroquinolone Core: This bicyclic system is essential for its antibacterial activity. The fluorine atom at position 6 significantly enhances its potency.

-

Cyclopropyl Group: The cyclopropyl group at the N-1 position of the quinolone ring is a key feature that increases the spectrum of activity.

-

Piperazine Ring: The piperazine moiety at the C-7 position contributes to its antipseudomonal activity and pharmacokinetic properties.

-

Carboxylic Acid Group: The carboxylic acid at position 3 is crucial for the binding of the drug to the DNA gyrase enzyme.

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid[1][5] |

| Molecular Formula | C₁₇H₁₈FN₃O₃[1][6][7][8] |

| Molecular Weight | 331.34 g/mol [1][7] |

| CAS Number | 85721-33-1[1][6] |

Synthesis of Ciprofloxacin

Several synthetic routes for ciprofloxacin have been developed. A widely recognized method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine.

Overall Reaction Scheme:

The synthesis can be broadly summarized in two main stages:

-

Formation of the quinolone ring system.

-

Nucleophilic substitution with piperazine.

A common starting material for the synthesis is 2,4-dichloro-5-fluoro-benzoyl chloride.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester

This key intermediate can be synthesized in a one-pot reaction from 2,4-dichloro-5-fluoro benzoylchloride and 3-dimethylamino-acrylic acid methyl ester.[2]

-

Materials:

-

3-dimethylamino-acrylic acid methyl ester (0.48 mol)

-

Toluene (600 ml)

-

Triethylamine (TEA) (0.65 mol)

-

2,4-dichloro-5-fluoro benzoylchloride (0.43 mol)

-

Cyclopropylamine (0.48 mol)

-

Potassium carbonate (0.48 mol)

-

Dimethylformamide (DMF) (400 ml)

-

Ice water

-

Hexane

-

-

Procedure:

-

To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C and stir for 15 minutes.

-

Add a solution of 2,4-dichloro-5-fluoro benzoylchloride in toluene at 10-15°C over 30 minutes.

-

Stir at room temperature for 10 minutes, then raise the temperature to 80-85°C and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and add cyclopropylamine over 15 minutes. Stir for 1 hour.

-

Add potassium carbonate and DMF, then heat the mixture to 120-125°C for 4 hours, collecting the toluene that distills off.

-

Cool the reaction mass to 35-40°C and quench in ice water.

-

Stir for 1.5 hours, then filter the solid.

-

Wash the solid with water and hexane to obtain the product.[2]

-

-

Yield: Approximately 65%[2]

Step 2: Synthesis of Ciprofloxacin

This step involves the nucleophilic substitution of the chlorine atom on the quinolone ring with piperazine.

-

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

-

Piperazine

-

n-butanol

-

Anhydrous aluminium chloride

-

-

Procedure:

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, piperazine, anhydrous aluminium chloride, and n-butanol is heated to reflux (118-122°C).[9]

-

The reaction is maintained at this temperature for 10-14 hours.[9]

-

The reaction progress is monitored by a suitable analytical method like TLC or HPLC.

-

Upon completion, the product is isolated and purified.

-

Quantitative Data

| Reaction Step | Product | Yield |

| One-pot synthesis of quinoline intermediate | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester | 65%[2] |

| Ciprofloxacin synthesis from quinoline intermediate and piperazine | Ciprofloxacin | >95% (as hydrochloride salt)[10] |

Visualization of Ciprofloxacin Synthesis

The following diagram illustrates a common synthetic pathway for ciprofloxacin.

Caption: A simplified reaction scheme for the synthesis of Ciprofloxacin.

Spectroscopic Data

The structure of ciprofloxacin and its intermediates can be confirmed using various spectroscopic techniques.

| Technique | Key Observations for Ciprofloxacin |

| Infrared (IR) Spectroscopy | Strong band around 1708 cm⁻¹ (C=O stretching of carboxylic acid), a peak at 1624 cm⁻¹ (quinolone C=O), and a characteristic C-F stretching vibration around 1272 cm⁻¹.[11] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the cyclopropyl group, piperazine ring, and the quinolone core.[10][12] |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the carboxylic acid and the quinolone ring, as well as carbons of the aromatic system and the aliphatic groups.[13] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight.[10][12] |

Conclusion

This guide has provided a detailed overview of the chemical structure and a common synthetic route for ciprofloxacin. The information presented, including the chemical properties, experimental protocols, and spectroscopic data, serves as a valuable resource for professionals in the fields of chemical and pharmaceutical sciences. The synthesis of ciprofloxacin involves key chemical transformations that are well-established in organic chemistry, leading to the formation of this medically important antibiotic.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ciprofloxacin [webbook.nist.gov]

- 7. Ciprofloxacin | 85721-33-1 [chemicalbook.com]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]

- 10. Ciprofloxacin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. IR, 1H NMR, mass, XRD and TGA/DTA investigations on the ciprofloxacin/iodine charge-transfer complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Ciprofloxacin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ciprofloxacin, a prominent second-generation fluoroquinolone antibiotic. Facing the global challenge of rising antimicrobial resistance, understanding the intricate connections between the molecular architecture of ciprofloxacin and its antibacterial efficacy is paramount for the rational design of novel, more potent derivatives. This document outlines the mechanism of action, explores SAR at key molecular positions, presents quantitative data on various analogs, and details relevant experimental protocols.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][4]

Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA strands.[1] This prevents the subsequent re-ligation of the DNA, leading to an accumulation of double-strand breaks.[3][5] These breaks halt DNA replication and trigger cellular processes that ultimately result in bacterial cell death.[3][4]

Caption: Mechanism of action of Ciprofloxacin leading to bacterial cell death.

Core Structure and Key Positions for Modification

The foundational structure of ciprofloxacin consists of a quinolone ring system. Variations in substituents at four key positions—N-1, C-3, C-6, and C-7—are critical in defining the antibacterial spectrum and potency of its analogs.[6][7]

-

N-1 Position: Typically occupied by a cyclopropyl group, essential for potent activity.

-

C-3 Position: Features a carboxylic acid group, crucial for binding to DNA gyrase.

-

C-6 Position: A fluorine atom at this position significantly enhances antibacterial activity.

-

C-7 Position: Contains a piperazine ring, a primary site for modifications to improve potency, spectrum, and pharmacokinetic properties.[8]

Caption: Key positions on the ciprofloxacin core for SAR modifications.

Detailed Structure-Activity Relationship Analysis

Modifications at different positions of the ciprofloxacin molecule have distinct impacts on its biological activity.

-

C-7 Position Modifications: The piperazine ring at the C-7 position is the most frequently modified site. Introducing various substituents can enhance antibacterial activity and broaden the spectrum. For instance, creating hybrid molecules by attaching fragments like indole, acetophenone, or various heterocycles has yielded compounds with potent activity, sometimes exceeding that of the parent ciprofloxacin, especially against resistant strains.[9][10] However, larger, more compact spirocyclic additions at this position have also resulted in active compounds, while even larger congeners showed no activity.[11]

-

N-1 Position Modifications: The cyclopropyl group at the N-1 position is a hallmark of potent fluoroquinolones. Its unique stereochemistry is optimal for interaction with the DNA gyrase enzyme. While other small alkyl or aryl groups can be substituted, they generally lead to a significant reduction in antibacterial activity.

-

C-3 Position Modifications: The carboxylic acid group at C-3 is essential for the antibacterial action of fluoroquinolones. It is believed to interact with the DNA within the enzyme-DNA complex. Esterification or forming carboxamide analogues at this position often leads to decreased activity, although some derivatives have shown comparable or better profiles, indicating that this position can be a site for producing prodrugs or modulating properties.[12][13]

-

C-6 Position Modifications: The fluorine atom at C-6 is a critical determinant of the broad-spectrum activity of ciprofloxacin. It enhances cell penetration and gyrase inhibition. Replacing it with other halogens or removing it typically diminishes the antibacterial potency.

Quantitative Data: Antibacterial Activity of Analogs

The antibacterial efficacy of ciprofloxacin and its analogs is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Lower MIC values indicate higher potency.

Table 1: MIC Values (μg/mL) of Ciprofloxacin-Indole/Acetophenone Hybrids

| Compound | S. aureus | E. coli | S. aureus (MDR) | E. coli (MDR) | Reference |

|---|---|---|---|---|---|

| Ciprofloxacin (CIP) | 0.25 | 0.125 | 0.5 | 1 | [9] |

| Compound 2 (CIP-Indole) | 1 | 0.5 | 4 | 8 | [9] |

| Compound 3a | 0.25 | 0.5 | 2 | 8 | [9] |

| Compound 8b | 0.0625 | 0.125 | 0.25 | 1 | [9] |

MDR: Multidrug-Resistant Clinical Isolate

Table 2: MIC Values (μM) of α-Substituted N4-Acetamide Derivatives of Ciprofloxacin

| Compound | S. aureus | B. subtilis | Reference |

|---|---|---|---|

| Ciprofloxacin (CIPRO) | 2.2 | 0.3 | [14] |

| CD-7 (Ar = 3-Chlorophenyl) | 0.6 | 0.6 | [14] |

| CD-9 (Ar = 2-Pyrimidyl) | 0.9 | 0.6 | [14] |

| CD-10 (α-phenyl, Ar = 2-pyrimidyl) | 0.4 | 0.1 |[14] |

As shown, modifications can lead to significant improvements in activity. For example, compound 8b demonstrated four-fold greater potency against S. aureus than ciprofloxacin.[9] Similarly, compound CD-10 was more active against both S. aureus and B. subtilis than the parent drug.[14]

Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's in vitro activity. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Assay [9][15]

-

Preparation of Bacterial Inoculum:

-

Culture test bacteria in a suitable broth (e.g., Tryptone Soya Broth or Mueller-Hinton Broth) until they reach the mid-logarithmic phase of growth.

-

Dilute the culture 1000-fold in the same medium to achieve a final concentration of approximately 1 x 10⁵ Colony Forming Units (CFU)/mL.

-

-

Preparation of Test Compounds:

-

Dissolve the synthesized ciprofloxacin analogs and the parent drug in Dimethyl Sulfoxide (DMSO) to create stock solutions.

-

Perform a two-fold serial dilution of the stock solutions in the appropriate broth within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.0625–32 μg/mL). The final DMSO concentration should not exceed a level that affects bacterial growth (e.g., 0.05%).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive controls (broth with inoculum, no drug) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the test compound that inhibits more than 90% of visible bacterial growth compared to the positive control.[9]

-

Caption: Experimental workflow for MIC determination via broth microdilution.

B. Synthesis of Ciprofloxacin Analogs

The synthesis of new analogs is a cornerstone of SAR studies. Below is a representative protocol for creating a ciprofloxacin-indole hybrid.

Protocol: Synthesis of a Ciprofloxacin-Indole Hybrid [9]

-

Reactant Mixture: In a flask, combine ciprofloxacin (CIP) (1 mmol), an appropriate indole intermediate (e.g., 1-(3-bromopropyl)-1H-indole-3-carbaldehyde) (1.2 mmol), and Sodium Carbonate (Na₂CO₃) (4 mmol) in acetonitrile (30 mL).

-

Reflux: Stir the mixture and heat it to reflux for approximately 36 hours.

-

Solvent Evaporation: After the reaction is complete, evaporate the acetonitrile solvent.

-

Purification:

-

Add 30 mL of water to the residue.

-

Adjust the pH to 7 using 10% HCl.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product using silica gel column chromatography (e.g., with a mobile phase of CH₂Cl₂:CH₃OH = 15:1) to obtain the final hybrid compound.

-

Conclusion and Future Directions

The structure-activity relationship of ciprofloxacin is well-defined, with the N-1 cyclopropyl group, C-3 carboxylic acid, and C-6 fluorine atom being crucial for its potent antibacterial activity. The C-7 piperazine moiety remains the most fertile ground for modification, offering a strategic handle to enhance potency, broaden the antibacterial spectrum, and overcome existing resistance mechanisms.[16] Quantitative data consistently show that well-designed analogs can surpass the efficacy of the parent drug against both susceptible and multidrug-resistant pathogens.[9][14] Future research should continue to leverage this knowledge, combining rational design with advanced synthetic strategies to develop next-generation fluoroquinolones that can effectively combat the evolving landscape of bacterial resistance.

References

- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 2. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]